molecular formula C22H30N4O4S B10940965 2-({5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

2-({5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide

Cat. No.: B10940965
M. Wt: 446.6 g/mol
InChI Key: BJMAVVCWXHGGDF-UHFFFAOYSA-N
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Description

2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the 2,5-dimethylphenoxy methyl group, which is then reacted with a furan derivative to form the intermediate compound. This intermediate is further reacted with a hydrazinecarbothioamide derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-DIMETHYLPHENOXY)-2-METHYLPROPANOIC ACID
  • METHYL 5-(2,5-DIMETHYLPHENOXY)-2,2-DIMETHYLPENTANOATE
  • 5-[(3,5-DIMETHYLPHENOXY)METHYL]-1,3-OXAZOLIDIN-2-ONE

Uniqueness

2-({5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions and specific reactivity profiles.

Properties

Molecular Formula

C22H30N4O4S

Molecular Weight

446.6 g/mol

IUPAC Name

1-[[5-[(2,5-dimethylphenoxy)methyl]furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea

InChI

InChI=1S/C22H30N4O4S/c1-16-4-5-17(2)20(14-16)29-15-18-6-7-19(30-18)21(27)24-25-22(31)23-8-3-9-26-10-12-28-13-11-26/h4-7,14H,3,8-13,15H2,1-2H3,(H,24,27)(H2,23,25,31)

InChI Key

BJMAVVCWXHGGDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)NNC(=S)NCCCN3CCOCC3

Origin of Product

United States

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